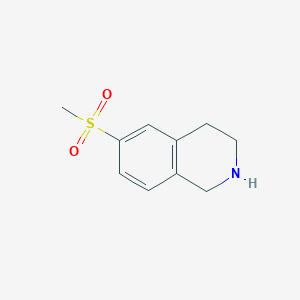
2-(4-Bromophenyl)-4-chloro-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Bromophenyl)-4-chloro-1H-imidazole is a heterocyclic organic compound featuring both bromine and chlorine substituents on an imidazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromophenyl)-4-chloro-1H-imidazole typically involves the condensation of 4-bromoaniline with glyoxal in the presence of hydrochloric acid, followed by cyclization with ammonium acetate. The reaction is carried out under reflux conditions to ensure complete cyclization and formation of the imidazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality.
Types of Reactions:
Substitution Reactions:
Oxidation and Reduction: The imidazole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions with boronic acids to form biaryl derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are used in Suzuki-Miyaura coupling.
Major Products Formed:
Substitution Products: Various substituted imidazoles depending on the nucleophile used.
Oxidation Products: Oxidized imidazole derivatives.
Coupling Products:
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism by which 2-(4-Bromophenyl)-4-chloro-1H-imidazole exerts its effects is primarily through interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and chlorine atoms enhances its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological activities.
Comparación Con Compuestos Similares
2-(4-Bromophenyl)-1H-imidazole: Lacks the chlorine substituent, which may affect its reactivity and biological activity.
4-Chloro-1H-imidazole: Lacks the bromine substituent, resulting in different chemical and biological properties.
2-(4-Bromophenyl)-4-methyl-1H-imidazole:
Uniqueness: 2-(4-Bromophenyl)-4-chloro-1H-imidazole is unique due to the presence of both bromine and chlorine substituents, which confer distinct electronic and steric properties. These features make it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C9H6BrClN2 |
|---|---|
Peso molecular |
257.51 g/mol |
Nombre IUPAC |
2-(4-bromophenyl)-5-chloro-1H-imidazole |
InChI |
InChI=1S/C9H6BrClN2/c10-7-3-1-6(2-4-7)9-12-5-8(11)13-9/h1-5H,(H,12,13) |
Clave InChI |
RXNHOGRIEBBVNJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=NC=C(N2)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![2-Naphthalenecarboxylic acid, 4-[[(4-methylphenyl)sulfonyl]oxy]-](/img/structure/B13941561.png)


